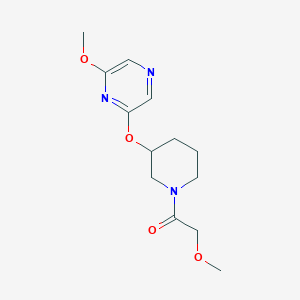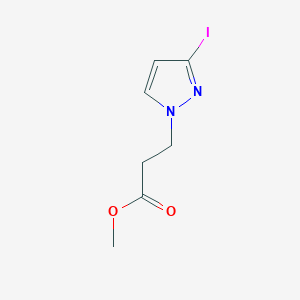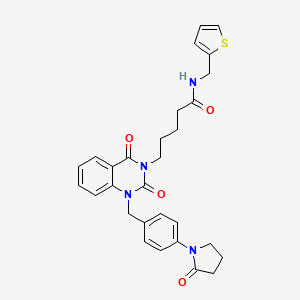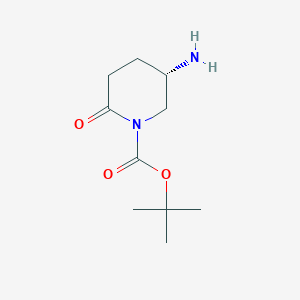
2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of novel compounds related to 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone involves complex organic chemistry techniques. In the first paper, a series of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives were synthesized. These compounds were characterized using 1H NMR, IR, mass spectral, and elemental analysis. The synthesis process likely involves multiple steps, including the formation of the piperidine ring and the attachment of various substituents to achieve the desired antileukemic properties .
In the second paper, a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was prepared through a double asymmetric allylboration of glutaldehyde, followed by aminocyclization and carbamation. Desymmetrization and monofunctionalizations were then performed to achieve the desired piperidine-related alkaloids. This paper demonstrates the complexity of synthesizing piperidine derivatives and the importance of symmetry and functionalization in the synthesis process .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The first paper indicates that the presence of an electron-withdrawing halogen substituent at the para position on the phenyl ring enhances the in vitro potency against human leukemia cells. This suggests that the molecular structure, particularly the substituents on the phenyl ring, plays a significant role in the antileukemic activity of these compounds .
The second paper does not directly relate to the compound but provides insight into the synthesis of piperidine-related alkaloids. The molecular structure of these compounds, including the presence of allyl groups and the formation of oxazolidinone rings, is essential for their synthesis and potential biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives are complex and require precise control over reaction conditions. In the first paper, the synthesis of the ethanone derivatives likely involves nucleophilic substitution reactions, carbonyl chemistry, and the introduction of halogen substituents to achieve the desired antileukemic activity .
The second paper describes the use of iodocarbamation and decarbamation reactions as key steps in the synthesis of piperidine-related alkaloids. These reactions are important for the desymmetrization and functionalization of the piperidine ring, which is a core structure in many biologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are determined by their molecular structure. The first paper suggests that the compounds have good antiproliferative activity, with IC50 values ranging from 1.6 to 8.0 µM. This indicates that the compounds have significant potency and could be further developed as antileukemic agents. The presence of electron-withdrawing substituents seems to enhance this activity .
The second paper does not provide specific physical and chemical properties of the synthesized compounds but highlights the importance of the piperidine ring and its derivatives in the synthesis of biologically active molecules. The physical and chemical properties of these compounds would be influenced by the degree of saturation, the presence of substituents, and the overall three-dimensional structure .
科学的研究の応用
Synthesis and Antimicrobial Activity
Compounds with structures similar to 2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis of new pyridine derivatives has been reported, showing variable and modest activity against bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Antiallergy and Anti-Inflammatory Properties
Several compounds featuring piperidine and methoxypyrazine moieties have been investigated for their antiallergy and anti-inflammatory properties. For instance, derivatives synthesized for antiallergy activity demonstrated potent effects in passive foot anaphylaxis assays, suggesting their utility in antiallergic drug development (Walsh, Franzyshen, & Yanni, 1989).
Inhibitors of Bone Resorption
Research on nonpeptide alphavbeta3 antagonists, structurally related to the queried compound, has highlighted their potential in the prevention and treatment of osteoporosis. These compounds exhibit potent in vitro profiles and significant efficacy in vivo, underlining their therapeutic potential (Hutchinson et al., 2003).
Neuroprotective Effects
Compounds with methoxypyrazine and piperidine structures have been evaluated for their neuroprotective effects, demonstrating potential in improving cognitive functions and memory reconstruction in animal models. This suggests possible applications in treating neurodegenerative diseases or cognitive disorders (Zhang Hong-ying, 2012).
Anticancer Activity
Research into derivatives of methoxypyrazine and piperidine has also touched on anticancer applications. For example, studies on the synthesis and characterization of new compounds have explored their cytotoxic effects and interactions with biological molecules, hinting at potential uses in cancer therapy (Govindhan et al., 2017).
特性
IUPAC Name |
2-methoxy-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-18-9-13(17)16-5-3-4-10(8-16)20-12-7-14-6-11(15-12)19-2/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBREEZFOADEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC(C1)OC2=NC(=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2503822.png)
![[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-](/img/structure/B2503824.png)


![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2503829.png)
![2-Oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B2503832.png)
![6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B2503833.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2503834.png)
![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2503836.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2503839.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2503840.png)
